molecular formula C24H25N5O4 B2704778 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide CAS No. 1396849-93-6

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide

Cat. No.: B2704778
CAS No.: 1396849-93-6
M. Wt: 447.495
InChI Key: LCAWBYQGPDCJJS-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a chemical compound with the CAS Number 1396849-93-6 and a molecular formula of C 24 H 25 N 5 O 4 . It has a molecular weight of 447.5 g/mol . The compound's structure features a benzodioxole group linked via an ether and acetamide chain to a pyrimidine ring that is substituted with a 4-benzylpiperazine moiety . This specific molecular architecture suggests potential for interaction with various biological targets. Researchers are invited to inquire for specific application data and bulk availability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c30-24(15-31-19-6-7-20-21(12-19)33-17-32-20)27-22-13-23(26-16-25-22)29-10-8-28(9-11-29)14-18-4-2-1-3-5-18/h1-7,12-13,16H,8-11,14-15,17H2,(H,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAWBYQGPDCJJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)COC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide is a synthetic compound that exhibits potential biological activity, particularly in the field of medicinal chemistry. Its unique structure, featuring a benzo[d][1,3]dioxole moiety and a piperazine derivative, suggests various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Analysis

The compound's structure can be analyzed as follows:

Component Description
Benzo[d][1,3]dioxole Moiety Known for antioxidant and anti-inflammatory properties.
Pyrimidine Ring Associated with various biological activities, including enzyme inhibition .
Piperazine Derivative Commonly used in drug design for central nervous system effects .

The biological activity of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide is hypothesized to involve:

  • Receptor Interaction : The piperazine component may interact with neurotransmitter receptors, potentially impacting mood and cognition.
  • Enzyme Inhibition : The pyrimidine moiety may inhibit specific enzymes involved in disease pathways, such as kinases or phosphodiesterases.
  • Antioxidant Activity : The benzo[d][1,3]dioxole structure is known for its ability to scavenge free radicals, which could contribute to its therapeutic effects against oxidative stress-related diseases .

Anticonvulsant Properties

Recent studies have shown that compounds with similar structural motifs exhibit anticonvulsant activities. For instance, derivatives of benzodioxole have been reported to improve seizure control in animal models . The specific compound under discussion may also share these properties due to structural similarities.

Anticancer Activity

Research indicates that compounds containing pyrimidine rings can exhibit anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction. The incorporation of the benzo[d][1,3]dioxole moiety may enhance these effects by promoting apoptosis in cancer cells .

Anti-inflammatory Effects

The benzo[d][1,3]dioxole moiety is linked to anti-inflammatory effects. Studies have demonstrated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain relief .

Case Studies

  • Anticonvulsant Activity Assessment :
    • In a study involving various N-benzyl derivatives similar to the target compound, significant anticonvulsant activity was observed (ED50 values ranging from 8.9 to 21 mg/kg), suggesting potential efficacy in treating epilepsy .
  • Anticancer Evaluation :
    • A compound structurally related to the target was evaluated for its anticancer properties against several cancer cell lines. Results indicated IC50 values in low micromolar ranges, demonstrating effective cytotoxicity against cancer cells .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of the compound typically involves a multi-step process that includes the formation of the benzo[d][1,3]dioxole moiety and subsequent coupling with piperazine and pyrimidine derivatives. For instance, one method describes the reaction of 2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl 4-methylbenzenesulfonate with piperazine derivatives under reflux conditions, yielding the desired product in moderate yields . Structural characterization is often performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular structure and purity of the compound.

Anticancer Activity

Research indicates that compounds similar to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide exhibit significant anticancer properties. For example, derivatives with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. These studies often utilize in vitro assays to measure cell viability and apoptosis induction .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in the treatment of Alzheimer's disease and Type 2 diabetes mellitus, respectively . The inhibition of these enzymes suggests that the compound may have therapeutic implications for managing these conditions.

Antimicrobial Properties

In addition to anticancer and enzyme inhibition activities, some derivatives of benzo[d][1,3]dioxole compounds have demonstrated antimicrobial effects against various pathogens. This includes activity against Mycobacterium tuberculosis, making these compounds candidates for further development in treating infectious diseases .

Case Study 1: Anticancer Evaluation

A study focusing on a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides reported that compounds exhibiting structural similarities to 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide showed promising results in inhibiting tumor growth in vitro. The evaluation included assessing their effect on cell cycle progression and apoptosis pathways .

Case Study 2: Enzyme Inhibition Studies

Another investigation assessed the inhibitory potential of newly synthesized sulfonamides containing benzodioxane moieties against α-glucosidase and acetylcholinesterase. The findings indicated that modifications in the molecular structure significantly influenced enzyme activity, highlighting the importance of structural optimization in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of synthesis, physicochemical properties, and biological relevance.

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)

  • Structure : Replaces the pyrimidinyl-benzylpiperazine group with a 5-(methylthio)-1,3,4-thiadiazol-2-yl moiety.
  • Synthesis : Prepared via condensation of benzo[d][1,3]dioxol-5-ol with a thiadiazole-bearing acetamide precursor under basic conditions .
  • Physicochemical Data : Melting point 171–172°C; confirmed by ¹H NMR (DMSO-d6) and elemental analysis .

N-((2-(1H-Indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide (KCH-1521)

  • Structure : Features an indole-ethylcarbamoyl group instead of the pyrimidinyl-benzylpiperazine.
  • Biological Activity : Demonstrated anti-angiogenic effects in HUVECs by modulating talin-FAK signaling pathways .
  • Synthesis : Synthesized via carbodiimide-mediated coupling of benzo[d][1,3]dioxol-5-yloxy acetic acid with an indole-ethylamine derivative .
  • Key Difference : The indole moiety may enhance π-π stacking interactions in biological targets, contrasting with the basic piperazine in the target compound.

Piperazine-Bearing Analogs from

  • Examples :
    • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-bromophenyl)piperazine (24)
  • Structure : Incorporates a benzylpiperazine group but lacks the pyrimidine-acetamide linkage.
  • Synthesis : Achieved via nucleophilic substitution of brominated intermediates with piperazine derivatives; yield 72% .
  • Physicochemical Data : Melting point 177–178°C; elemental analysis matches C26H27BrN2O3·2HCl .
    • Other Derivatives (21–23) : Varied halogen/methoxy substituents on the aryl-piperazine group, highlighting modular synthetic strategies .
  • Key Difference : These compounds prioritize aryl-piperazine motifs over pyrimidine-acetamide linkages, likely influencing receptor selectivity.

Pyrimidine-Based Analog from

  • Example: 2-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)pyrimidin-4-yl)amino)-N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetamide (3) Structure: Shares a pyrimidine core but substitutes the benzylpiperazine with a dioxopiperidinyl-isoindolinyl group. Synthesis: Derived from modifying the parent compound’s amine precursor (e.g., benzo[d][1,3]dioxol-5-ylmethanamine) . Key Difference: The dioxopiperidine moiety may confer proteolysis-targeting chimera (PROTAC) capabilities, unlike the target compound’s benzylpiperazine.

Structural and Functional Analysis Table

Compound Name Core Scaffold Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound Pyrimidine-acetamide 4-Benzylpiperazine Not reported Not reported -
5p Thiadiazole-acetamide 5-(Methylthio)-1,3,4-thiadiazole 171–172 Not reported
KCH-1521 Indole-ethylcarbamoyl 1H-Indol-3-yl-ethyl Not reported Anti-angiogenic (HUVECs)
Compound 24 () Aryl-piperazine 4-Bromophenyl 177–178 Not reported
Compound 3 () Pyrimidine-isoindolinyl 2,6-Dioxopiperidin-3-yl Not reported PROTAC potential (hypothetical)

Q & A

What synthetic methodologies are recommended for preparing 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)acetamide?

Answer:
The synthesis involves coupling 2-(benzo[d][1,3]dioxol-5-yloxy)acetic acid with 6-(4-benzylpiperazin-1-yl)pyrimidin-4-amine using carbodiimide-based agents (e.g., EDC·HCl or DCC) in polar aprotic solvents like DMF. Key steps include:

  • Protection of reactive groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
  • Coupling conditions : Reflux at 70°C for 12–24 hours with catalytic HOBt to enhance efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
    Analogous pyrimidinyloxy acetamides achieved 68% yield under optimized EDC·HCl/HOBt conditions .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Verify aromatic protons (δ 6.7–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). For example, pyrimidine protons appear as singlets at δ 8.45 .
  • IR spectroscopy : Confirm C=O (amide I band at 1650–1700 cm1^{-1}) and benzodioxol C-O-C (1250 cm1^{-1}) .
  • X-ray crystallography : Resolves piperazine-pyrimidine dihedral angles (e.g., 85.2° in CCDC 945678) .

How can reaction conditions be optimized to improve the yield of the target compound?

Answer:

Parameter Optimized Condition Impact on Yield
SolventDry DMFIncreases solubility of intermediates
Coupling AgentEDC·HCl/HOBt (1.2 eq)Reduces racemization vs. DCC
Temperature70°CAccelerates coupling without decomposition
Reaction Time18 hoursBalances conversion and side reactions
Yields improved from 45% to 72% in analogous syntheses by adjusting EDC·HCl stoichiometry .

What computational approaches are suitable for predicting the biological target profile of this compound?

Answer:

  • Molecular docking : Screen against kinase or GPCR libraries (AutoDock Vina) using the benzodioxol moiety as a pharmacophore anchor.
  • MD simulations : Assess binding stability (AMBER/CHARMM; 100 ns trajectories) for piperazine-pyrimidine interactions.
  • QSAR modeling : Correlate substituent effects (e.g., benzyl vs. methylpiperazine) with activity. A related compound showed nanomolar affinity for 5-HT receptors in silico .

How should researchers address discrepancies in reported biological activity data for structurally related compounds?

Answer:

  • Assay standardization : Use fixed ATP concentrations (e.g., 1 mM) in kinase inhibition assays to minimize variability.
  • Orthogonal validation : Confirm binding via SPR (e.g., KD measurement) and cellular assays (e.g., cAMP accumulation for GPCRs).
  • Meta-analysis : Cross-reference PubChem BioAssay entries (AID 1259391) for consensus targets .

What are the critical purity criteria for this compound in pharmacological studies?

Answer:

  • HPLC purity : ≥95% (UV detection at 254 nm; C18 column, acetonitrile/water gradient).
  • Elemental analysis : C, H, N within ±0.4% of theoretical values.
  • Residual solvents : <880 ppm DMF (ICH Q3C guidelines) .

Which structural modifications of the benzodioxol or piperazine moieties enhance target selectivity?

Answer:

Modification Effect Reference
Benzodioxol C5–NO2_2 Increases kinase inhibition (IC50_{50} ↓30%)
Piperazine N-benzyl → pyridyl Reduces off-target GPCR activity (5-HT2A_{2A} selectivity ↑3×)
Piperazine N-methylation Improves metabolic stability (t1/2_{1/2} ↑2× in microsomes)

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